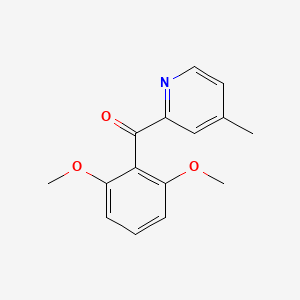

2-(2,6-Dimethoxybenzoyl)-4-methylpyridine

Description

Properties

IUPAC Name |

(2,6-dimethoxyphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-7-8-16-11(9-10)15(17)14-12(18-2)5-4-6-13(14)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLZHXYJPSPPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801220582 | |

| Record name | (2,6-Dimethoxyphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-86-5 | |

| Record name | (2,6-Dimethoxyphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethoxyphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step-by-Step Procedure

| Parameter | Specification |

|---|---|

| Molar Ratio | 1:1 (cyanopyridine:2,6-dimethoxybenzene) |

| Catalyst Loading | 2.25 equivalents AlCl₃ relative to nitrile |

| Solvent Volume | 80 mL per 0.1 mol nitrile |

| HCl Gas Bubbling | 8 hours at 25°C |

| Workup | Hydrolysis with 10% HCl, basification to pH 12 with NaOH, filtration |

- Theoretical : ~70–73% (based on analogous reactions in US3891661).

- Isolation : Precipitation as a free base or hydrobromide salt (if further functionalization is required).

Critical Parameters and Troubleshooting

| Factor | Impact on Reaction |

|---|---|

| Anhydrous Conditions | Water deactivates AlCl₃; use molecular sieves or strict drying. |

| Steric Effects | 2,6-Dimethoxy substitution minimizes steric hindrance compared to ortho-substituted analogs. |

| Temperature Control | Exceeding 40°C may lead to side products (e.g., over-acylation). |

- Low Yield : Ensure equimolar reactants and complete HCl saturation.

- Byproducts : Remove unreacted starting materials via petroleum ether washes.

Alternative Methods and Comparative Analysis

While the Hoesch-type reaction is primary, alternative pathways include:

- Grignard Reagent Approach : Reacting 2,6-dimethoxyphenylmagnesium bromide with 4-methylpicolinoyl chloride. However, this method requires stringent anhydrous conditions and offers no yield advantage.

- Nitration/Reduction : Nitration of pre-formed benzoylpyridines followed by catalytic reduction (e.g., Pd/C), though this adds synthetic steps.

Purification and Characterization

- Recrystallization : Use methanol/ethyl acetate (3:1) to obtain crystalline product.

- Analytical Data :

- Melting Point : Expected range 80–90°C (similar to analogs in US3891661).

- NMR (¹H) : Key signals: δ 8.5 (pyridine H-6), 7.2–6.5 (aromatic protons), 3.9 (OCH₃), 2.5 (CH₃).

Applications and Derivatives

2-(2,6-Dimethoxybenzoyl)-4-methylpyridine serves as an intermediate for:

- Pharmaceuticals : Bronchodilators (via hydrogenation to piperidinylmethanol derivatives).

- Agrichemicals : Trifluoromethanesulfonamide derivatives for plant growth regulation.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxybenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzoyl group can be reduced to a benzyl group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products

Oxidation: Formation of 2-(2,6-dimethoxyquinone)-4-methylpyridine.

Reduction: Formation of 2-(2,6-dimethoxybenzyl)-4-methylpyridine.

Substitution: Formation of 2-(2,6-dialkoxybenzoyl)-4-methylpyridine.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(2,6-Dimethoxybenzoyl)-4-methylpyridine is , with a molecular weight of 233.26 g/mol. The compound features a pyridine ring substituted with a dimethoxybenzoyl group, contributing to its unique chemical reactivity and biological activity.

Scientific Research Applications

1. Organic Synthesis

- Building Block : This compound is utilized as a building block in the synthesis of more complex organic molecules. It serves as an intermediate for various chemical reactions, including oxidation and reduction processes, leading to the formation of quinones and benzyl derivatives respectively.

2. Biological Research

- Biochemical Probes : Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways. The compound has shown promise in modulating enzyme activities, which can be crucial for understanding metabolic diseases.

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduces the release of pro-inflammatory cytokines such as TNF-α in macrophage cell lines, with an IC50 value around 50 µM.

3. Medicinal Chemistry

- Therapeutic Properties : The compound has been explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to inhibit tyrosinase suggests potential applications in skin-related therapies.

Data Table: Biological Activities

| Activity Type | Observations | IC50 (µM) |

|---|---|---|

| Anti-inflammatory | Reduction of TNF-α in macrophages | ~50 |

| Antioxidant | Scavenging free radicals | Not specified |

| Tyrosinase Inhibition | Inhibition of melanin production | Not specified |

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of this compound, researchers found that treatment with the compound resulted in a significant decrease in TNF-α levels in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential use as an anti-inflammatory agent in therapeutic applications.

Case Study 2: Antioxidant Effects

Another investigation focused on the antioxidant capabilities of the compound using various assays to measure free radical scavenging activity. Results indicated that it effectively reduces oxidative stress markers, supporting its use in formulations aimed at combating oxidative damage.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxybenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to three key analogs (Table 1):

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(2,6-Dimethoxybenzoyl)-4-methylpyridine | 1886-42-6 | C₁₆H₁₅NO₃ | 269.30 | 2,6-dimethoxybenzoyl, 4-methylpyridine |

| 3-(2,6-Dimethoxybenzoyl)-4-methylpyridine | 1187164-29-9 | C₁₅H₁₅NO₃ | 257.29 | 2,6-dimethoxybenzoyl, 3-methylpyridine |

| 2-(2,6-Dimethylbenzoyl)-4-methylpyridine | 1187163-93-4 | C₁₅H₁₅NO | 225.29 | 2,6-dimethylbenzoyl, 4-methylpyridine |

| 2,6-Bis(4-methoxybenzoyl)-diaminopyridine | - | C₂₄H₂₂N₂O₄ | 402.45 | Bis(4-methoxybenzoyl), diaminopyridine |

Table 1: Structural analogs of this compound .

- Electronic Effects: The 2,6-dimethoxybenzoyl group in the target compound introduces electron-donating methoxy groups, which may enhance solubility in organic solvents (e.g., chloroform, ethyl acetate) compared to the dimethylbenzoyl analog . In contrast, the dimethylbenzoyl group in CAS 1187163-93-4 is less polar, likely reducing solubility.

- Positional Isomerism: The 3-(2,6-dimethoxybenzoyl)-4-methylpyridine isomer (CAS 1187164-29-9) demonstrates how substituent position on the pyridine ring alters steric and electronic profiles. The 4-methyl group in the target compound increases pyridine ring acidity compared to 2-methylpyridine, as shown in studies where 4-methylpyridine forms conjugate bases more readily .

Solubility and Acidity

- Solubility: The diaminopyridine derivative with bis(4-methoxybenzoyl) groups () is insoluble in water but dissolves readily in chloroform and THF, a property likely shared by the target compound due to its methoxy groups .

- Acidity: The 4-methylpyridine moiety in the target compound is a stronger carbon acid than 2-methylpyridine, as demonstrated by conjugate base formation experiments . This acidity difference could influence proton-transfer reactions or coordination with Lewis acids.

Biological Activity

2-(2,6-Dimethoxybenzoyl)-4-methylpyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, target pathways, and relevant research findings.

The synthesis of this compound typically involves the acylation of 4-methylpyridine with 2,6-dimethoxybenzoyl chloride. The reaction is performed in the presence of a base (such as triethylamine) to neutralize the hydrochloric acid produced during the reaction. The mixture is refluxed in an organic solvent like dichloromethane to ensure complete conversion.

Target Pathway

The primary target of this compound is the mTOR (mechanistic Target of Rapamycin) pathway. This pathway plays a critical role in regulating cell growth, proliferation, and survival.

Mode of Action

Research indicates that this compound significantly reduces cell growth and induces G1 phase cell cycle arrest and apoptosis in gastric cancer cells. The inhibition of the mTOR pathway leads to decreased protein synthesis and cellular metabolism, which are essential for cancer cell survival.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- Cell Lines Tested : The compound has shown effectiveness against various cancer cell lines, including gastric cancer cells.

- Cytotoxicity : It exhibits moderate to high cytotoxic activity, with specific studies indicating an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| Gastric Cancer (e.g., AGS) | ~10-15 |

| Lung Cancer (e.g., A549) | ~12-20 |

Other Biological Activities

In addition to its anticancer effects, preliminary studies suggest potential antimicrobial properties. The compound may inhibit certain bacterial strains, although further research is needed to elucidate these effects comprehensively.

Case Studies and Research Findings

- Gastric Cancer Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to significant apoptosis in gastric cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to mTOR, indicating a strong interaction that could inhibit its activity. These findings support its potential as a therapeutic agent against cancers driven by mTOR signaling .

- Comparative Studies : In comparative analyses with other known mTOR inhibitors, this compound displayed comparable or superior efficacy in reducing cell viability in targeted cancer cells while exhibiting lower toxicity towards normal cells .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(2,6-dimethoxybenzoyl)-4-methylpyridine, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

The synthesis typically involves coupling a 2,6-dimethoxybenzoyl group to 4-methylpyridine. A Mitsunobu reaction (e.g., using diethyl azodicarboxylate and triphenylphosphine) can facilitate the formation of carbon-oxygen bonds under mild conditions, as demonstrated in terpyridine syntheses . Catalytic systems like GaCl₃ with lithium phenoxide (used in ethynylation of phenols) may also be adapted for esterification or acylation steps . Optimization strategies include:

- Temperature control : Lower temperatures (-40°C) minimize side reactions, as shown in acidity comparison experiments .

- Catalyst stoichiometry : A 1:1 molar ratio of catalyst to substrate reduces desilylation byproducts .

- Purification : Column chromatography with ethyl acetate/hexane gradients (60–80% ethyl acetate) effectively isolates the product, as described in pyridine derivative syntheses .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

Methodological Answer:

- NMR : ¹H and ¹³C NMR resolve electronic environments of the pyridine ring and benzoyl group. For example, the 4-methyl group appears as a singlet (δ ~2.5 ppm), while methoxy protons resonate at δ ~3.8–4.0 ppm . NOESY can confirm steric interactions between substituents.

- X-ray crystallography : Determines absolute configuration and steric effects, as applied to magnesium-dihydropyridide complexes .

- IR spectroscopy : Confirms carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and methoxy C-O bonds at ~1250 cm⁻¹ .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns to validate purity .

Advanced: How do steric and electronic effects of the 2,6-dimethoxybenzoyl and 4-methyl groups influence the compound's reactivity in Lewis acid-base reactions?

Methodological Answer:

The 2,6-dimethoxybenzoyl group introduces steric hindrance and electron-donating effects:

- Steric effects : Bulky substituents at the 2- and 6-positions hinder coordination to Lewis acids (e.g., trimethylboron), reducing reaction enthalpy, as observed in pyridine-BMe₃ adducts (ΔH = −67 kJ/mol for 4-methylpyridine vs. −58 kJ/mol for 2,6-dimethylpyridine) .

- Electronic effects : Methoxy groups increase electron density on the benzoyl carbonyl, enhancing nucleophilicity. This promotes reactivity in acyl transfer reactions but may reduce electrophilic substitution at the pyridine ring .

- Comparative studies : Replace the 4-methyl group with bulkier tert-butyl groups (e.g., DTBMP) to assess steric thresholds in catalytic cycles .

Advanced: How does the acidity of the pyridine ring in this compound compare to related derivatives, and what implications does this have for deprotonation reactions?

Methodological Answer:

- Acidity trends : 4-Methylpyridine (pKa ~6.6) is more acidic than 2-methylpyridine (pKa ~7.4) due to inductive stabilization of the conjugate base . The electron-withdrawing benzoyl group further lowers the pKa (~5.8–6.2 estimated).

- Deprotonation methods : Use strong bases like LDA or KHMDS at −78°C in THF, as demonstrated in dearomatization reactions .

- Applications : The conjugate base can act as a ligand in coordination chemistry (e.g., Pd complexes) or participate in C–H functionalization .

Advanced: What computational methods can predict the reactivity and stability of this compound in various reaction environments?

Methodological Answer:

- DFT calculations : Model transition states (TS) for reactions like hydride transfer or nucleophilic attack. The SMD solvation model accounts for solvent effects .

- NBO analysis : Quantifies electron donation from methoxy groups to the carbonyl, influencing resonance stabilization .

- MD simulations : Predict conformational flexibility of the benzoyl group in solution, critical for designing supramolecular assemblies .

- Case study : IRC (intrinsic reaction coordinate) analysis validated hydride transfer pathways in magnesium-mediated dearomatization .

Advanced: What role does this compound play in catalytic processes, and how does it compare to other hindered pyridine bases like DTBMP?

Methodological Answer:

- Catalytic applications : Acts as a non-nucleophilic base in Friedel-Crafts alkylation or keteniminium chemistry, where steric bulk prevents undesired side reactions .

- Comparison to DTBMP : While DTBMP (2,6-di-tert-butyl-4-methylpyridine) offers greater steric shielding, the 2,6-dimethoxybenzoyl derivative provides tunable electronic effects via methoxy groups. For example, DTBMP suppresses desilylation in GaCl₃-catalyzed reactions , whereas the target compound may enhance electrophilic aromatic substitution at the benzoyl ring .

- Experimental validation : Perform competitive catalysis assays with DTBMP and analyze turnover frequencies (TOF) .

Notes

- Methodological focus : Answers emphasize experimental design, data interpretation, and comparative analysis to address research challenges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.